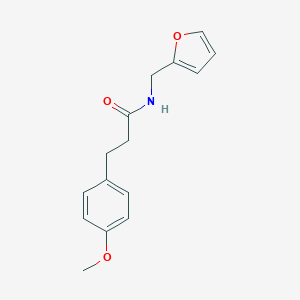
N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide, commonly known as FMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMMP belongs to the class of organic compounds known as amides and is widely studied for its unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of FMMP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. FMMP has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
FMMP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. FMMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FMMP has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
FMMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMMP is also relatively inexpensive compared to other compounds with similar properties. However, FMMP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of FMMP is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on FMMP. One area of research is to further elucidate the mechanism of action of FMMP. This could involve studying the effects of FMMP on different signaling pathways and enzymes involved in inflammation and cancer growth. Another area of research is to investigate the potential use of FMMP in combination with other compounds for the treatment of diseases such as cancer and neurodegenerative diseases. Finally, future research could focus on developing more water-soluble derivatives of FMMP to improve its effectiveness in animal models.
Méthodes De Synthèse
FMMP is synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with furfurylamine to form 4-methoxyphenylfurfurylamine. This intermediate is then reacted with 3-bromopropionyl chloride to form FMMP. The final product is purified using column chromatography.
Applications De Recherche Scientifique
FMMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-nociceptive, and anti-tumor properties. FMMP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H17NO3/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,16,17) |
Clé InChI |
FYHMXFUZLJNSQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
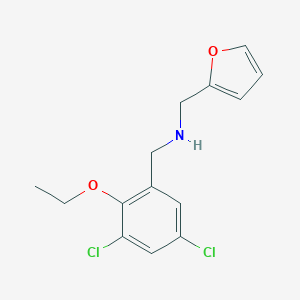
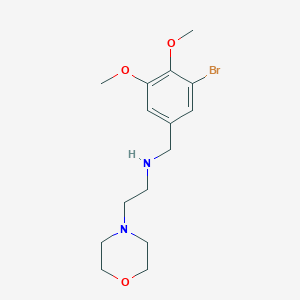
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)
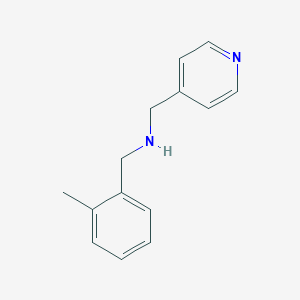
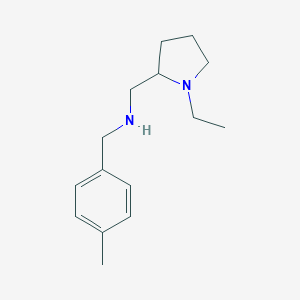
![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)

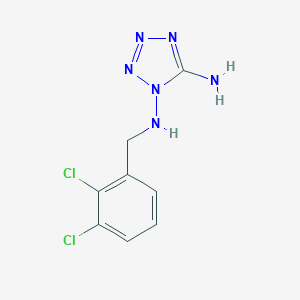
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)
![N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
